Methyl benzoate-d8

Vue d'ensemble

Description

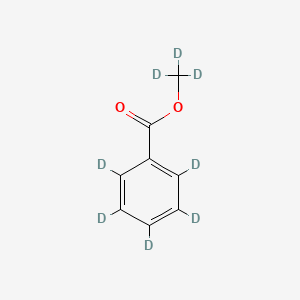

Methyl benzoate-d8 is a deuterated form of methyl benzoate, where the hydrogen atoms in the benzene ring are replaced with deuterium. This compound is represented by the chemical formula C6D5CO2CD3. It is an ester with a benzene ring connected to an ester functional group. This compound is commonly used in various scientific research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common method for the production of methyl benzoate-d8 is through the esterification of benzoic acid-d5 with methanol-d4. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of deuterated reagents, such as benzoic acid-d5 and methanol-d4, is essential to achieve the desired deuteration level in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl benzoate-d8 undergoes various types of chemical reactions, including:

Electrophilic substitution: Electrophiles attack the benzene ring, leading to substitution reactions. For example, nitration with nitric acid in the presence of sulfuric acid produces methyl 3-nitrobenzoate-d8.

Nucleophilic substitution: Nucleophiles attack the carbonyl center of the ester group. Hydrolysis with aqueous sodium hydroxide results in the formation of methanol-d4 and sodium benzoate-d5.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of benzyl alcohol-d8.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid at low temperatures.

Hydrolysis: Aqueous sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nitration: Methyl 3-nitrobenzoate-d8.

Hydrolysis: Methanol-d4 and sodium benzoate-d5.

Reduction: Benzyl alcohol-d8.

Applications De Recherche Scientifique

Organic Synthesis

Methyl Benzoate-d8 in Reactions:

this compound can serve as a valuable substrate in organic synthesis, particularly in reactions involving electrophilic aromatic substitution. The presence of deuterium allows for tracing and mechanistic studies due to the distinct mass difference it introduces in the reaction products. For instance, it can be utilized in nitration reactions to yield deuterated nitro compounds, which are useful in subsequent synthetic pathways.

Table 1: Electrophilic Substitution Reactions Using this compound

| Reaction Type | Product | Reaction Conditions |

|---|---|---|

| Nitration | Methyl 3-nitrobenzoate-d8 | Nitric acid, sulfuric acid |

| Hydrolysis | Sodium benzoate-d8 | Aqueous NaOH |

| Friedel-Crafts Acylation | Deuterated ketones | Acyl chloride, AlCl3 |

Analytical Chemistry

NMR Spectroscopy:

this compound is frequently used as an internal standard or solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature enhances spectral resolution and reduces background noise from hydrogen signals. This application is particularly important for quantifying other compounds in mixtures or studying reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS applications, this compound can act as a calibration standard. Its known retention time and mass fragmentation patterns facilitate accurate quantification of other volatile organic compounds (VOCs) present in environmental samples or food products.

Biological Studies

Toxicity Assessments:

Research has demonstrated that methyl benzoate exhibits relatively low cytotoxicity compared to other benzoates when tested on human cell lines such as HEK293 and CACO2. Studies indicate that at concentrations below 11 mM, this compound does not significantly impair cell viability, making it a candidate for further investigation as a safe additive or solvent in pharmaceutical formulations .

Insecticidal Properties:

Methyl benzoate has been identified as an effective insecticide against various pests. Studies suggest that its application can disrupt the nervous system of insects at specific concentrations, indicating potential use in agricultural pest control . The deuterated form may enhance tracking and understanding of its mode of action due to isotopic labeling.

Environmental Applications

Biodegradation Studies:

The environmental fate of this compound can be studied using isotopic labeling techniques to trace its degradation pathways in soil and water systems. This is crucial for understanding the impact of such compounds on ecosystems and developing bioremediation strategies.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methyl benzoate on human kidney cells, showing that it was less toxic than ethyl and vinyl benzoates at comparable concentrations. The findings indicated that methyl benzoate could be considered for safer use in consumer products .

Case Study 2: Insect Attraction and Pollination

Research highlighted the role of methyl benzoate in attracting pollinators such as orchid bees. Its presence in floral emissions was shown to enhance pollination efficiency, suggesting its ecological significance .

Mécanisme D'action

The mechanism of action of methyl benzoate-d8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound do not produce signals in the hydrogen NMR spectrum, making it an ideal solvent or internal standard. In organic synthesis, the ester group in this compound undergoes various reactions, such as nucleophilic substitution and reduction, to form different products.

Comparaison Avec Des Composés Similaires

Methyl benzoate-d8 can be compared with other similar compounds, such as:

Methyl benzoate: The non-deuterated form of methyl benzoate, represented by the chemical formula C6H5COOCH3. It has similar chemical properties but lacks the deuterium atoms.

Ethyl benzoate: An ester with the chemical formula C6H5COOCH2CH3. It has a similar structure but with an ethyl group instead of a methyl group.

Benzyl benzoate: An ester with the chemical formula C6H5COOCH2C6H5. It has a benzyl group instead of a methyl group.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other scientific research applications.

Activité Biologique

Methyl benzoate-d8 is a deuterated derivative of methyl benzoate, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in various biological and chemical studies, particularly in tracing metabolic pathways and understanding compound interactions within biological systems. Despite limited specific studies on this compound, its structural analogs have been extensively researched for their biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C9H10O2 (for methyl benzoate) with deuterium substitution.

- Molecular Weight : Approximately 150.18 g/mol for methyl benzoate; the deuterated version will have a slightly higher molecular weight due to the presence of deuterium.

- Structure : The compound consists of a benzoate group attached to a methyl group, with deuterated hydrogen atoms replacing the corresponding hydrogen atoms in the methyl group.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on its non-deuterated counterparts and related compounds. Key findings include:

- Antimicrobial Activity : Derivatives of benzoic acid, including methyl benzoate, have demonstrated significant antimicrobial properties against various pathogens. For instance, studies show that methyl benzoate exhibits antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Several benzoate derivatives have been investigated for their ability to reduce inflammation. Methyl benzoate has been noted for its potential to inhibit inflammatory markers, suggesting that its deuterated form may retain similar properties .

The mechanisms through which methyl benzoate and its derivatives exert biological effects include:

- Inhibition of Enzymatic Activity : Compounds like methyl benzoate can inhibit enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.

- Membrane Interaction : The lipophilic nature of methyl benzoate allows it to interact with cell membranes, potentially altering membrane permeability and influencing cellular functions.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of various benzoic acid derivatives, including methyl benzoate. Results indicated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study highlighted that the presence of substituents on the benzene ring significantly influenced antimicrobial activity .

Case Study 2: Inflammatory Response Modulation

Research involving animal models demonstrated that administration of methyl benzoate resulted in a reduction of pro-inflammatory cytokines. This suggests that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Methyl Benzoate | Yes | Yes | Effective against Gram-positive bacteria |

| This compound | Expected Similarity | Expected Similarity | Enhanced tracing in metabolic studies |

| Methyl 4-(2-Iodoethyl)benzoate-d8 | Limited Data | Limited Data | Potential for enhanced detection |

Propriétés

IUPAC Name |

trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.